molecular formula C9H10N2O2 B3015656 N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide CAS No. 1874684-04-4

N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide

Cat. No.: B3015656
CAS No.: 1874684-04-4
M. Wt: 178.191
InChI Key: SQLNFEALJRJWIX-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide is a chemical compound that features an oxazole ring, a five-membered heterocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide typically involves the formation of the oxazole ring followed by the attachment of the but-2-ynamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the but-2-ynamide moiety through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the but-2-ynamide group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The but-2-ynamide group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 5-methyl-1,3-oxazole and its derivatives share structural similarities.

    Isoxazole Derivatives: Isoxazoles, which have a similar ring structure but different atom positioning, are also comparable.

    Oxadiazoles: These compounds have a similar heterocyclic structure with different nitrogen and oxygen arrangements.

Uniqueness

N-[(5-Methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a but-2-ynamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-methyl-1,3-oxazol-4-yl)methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-4-9(12)10-5-8-7(2)13-6-11-8/h6H,5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLNFEALJRJWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(OC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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